Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a methyl ester group and a hydroxyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 3,4-dihydroxybenzaldehyde.
Cyclization: The aldehyde undergoes a Pictet-Spengler cyclization with an appropriate amine to form the tetrahydroisoquinoline core.
Esterification: The resulting intermediate is then esterified using methanol and an acid catalyst to introduce the methyl ester group.
Hydroxylation: Finally, selective hydroxylation at the 7-position is achieved using suitable oxidizing agents.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: 7-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
Reduction: 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-methanol.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Research has shown potential for this compound in developing treatments for neurological disorders due to its interaction with neurotransmitter receptors.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, where its unique structure can impart desirable properties to the final products.
Mechanism of Action
The mechanism by which methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exerts its effects is primarily through interaction with neurotransmitter receptors. It can act as an agonist or antagonist, depending on the specific receptor and the context of its use. The compound’s hydroxyl and ester groups play crucial roles in binding to these receptors, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the methyl ester group, which can affect its solubility and reactivity.
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Differing position of the hydroxyl group can lead to different biological activities.
Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: The methoxy group can alter the compound’s electronic properties and reactivity.
Uniqueness: Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10-5-7-2-3-9(13)4-8(7)6-12-10/h2-4,10,12-13H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAHRGPSCUPBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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